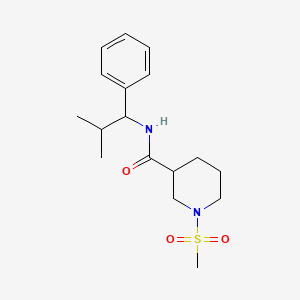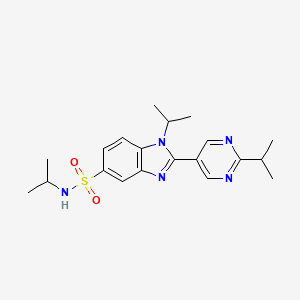![molecular formula C19H23N3O B5558693 1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)
1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of 1,3-diketones with hydrazine. For instance, new 3,5-diaryl-1H-pyrazoles were synthesized by this method, demonstrating the versatility of pyrazole synthesis through condensation reactions (Wang et al., 2009). Another example is the synthesis of various 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles through the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with selected various substituted phenyl benzeneazo acetyl acetone (Pareek et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the compound , can be characterized by spectroscopic methods such as IR, 1H NMR, and X-ray crystallography. For example, the crystal and molecular structures of specific pyrazole derivatives have been determined by X-ray diffraction, revealing detailed insights into their molecular geometries (Caygill & Steel, 1987).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, condensations, and cyclopalladation reactions. The cyclopalladation of phenyl pyrazoles, for instance, leads to cyclometallated compounds with potential applications in catalysis and material science (Caygill & Steel, 1987).
Scientific Research Applications
Antibacterial Activities
Research involving similar pyrazole derivatives has demonstrated their potential in developing new antibacterial agents. Studies on the synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one highlight the creation of compounds with promising antibacterial activities against different bacterial strains, suggesting a pathway for the development of new antibacterial drugs (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial and Anti-tuberculosis Properties
The creation of pyrazole-based azo-metal(II) complexes has been explored for their potential as bioactive agents. These complexes exhibit significant antimicrobial and anti-tuberculosis activities, offering a foundation for further investigation into their use as therapeutic agents (Matada & Jathi, 2019).
Dyeing Properties and Structural Characterization
Research has also focused on the synthesis and characterization of new azo and bisazo dyes derived from pyrazolones. These studies not only provide insights into the structural aspects of these compounds but also evaluate their dyeing properties, indicating potential applications in the textile industry (Bagdatli & Ocal, 2012).
DNA Interaction Studies
The interaction of pyrazole derivatives with DNA has been studied, revealing that these compounds can bind to DNA through intercalative modes. This interaction suggests possible applications in the development of new agents for genetic research and therapy (Matada & Jathi, 2019).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13-9-14(2)22(20-13)17-11-21(12-17)19(23)10-16-8-7-15-5-3-4-6-18(15)16/h3-6,9,16-17H,7-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFFKLLXZRVJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)CC3CCC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)
![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)
![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)


![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)
![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)
![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)
![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)